Cas no 61324-91-2 (4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide)

4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide is a fluorinated nitrobenzenesulfonamide derivative with potential applications in organic synthesis and pharmaceutical research. Its key structural features include a sulfonamide group with dimethyl substitution, a nitro group at the meta position, and a fluorine substituent at the para position, offering reactivity for further functionalization. The electron-withdrawing nitro and fluoro groups enhance its utility as an intermediate in nucleophilic aromatic substitution reactions. The dimethylsulfonamide moiety contributes to solubility in organic solvents, facilitating purification and handling. This compound may serve as a precursor for bioactive molecules or as a building block in materials science. Its well-defined structure ensures consistency in synthetic applications.
4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide structure
61324-91-2 structure
Product Name:4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide
CAS No:61324-91-2
MF:C8H9FN2O4S
MW:248.231464147568
CID:483945
PubChem ID:8467961
Update Time:2025-10-28

4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-fluoro-N,N-dimethyl-3-nitro-
    • 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide
    • AKOS008940393
    • 61324-91-2
    • A1-01153
    • 4-Fluoro-N,N-dimethyl-3-nitro-benzenesulfonamide
    • DTXSID10429162
    • EN300-109803
    • 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide
    • 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide
    • Inchi: 1S/C8H9FN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
    • InChI Key: JNBSDOVFCHSPJE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)[N+](=O)[O-])F)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 248.02677
  • Monoisotopic Mass: 248.02670611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • PSA: 80.52

4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide Pricemore >>

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Additional information on 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide

Introduction to 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS No. 61324-91-2)

4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide, with the chemical formula C8H9FN2O4S, is a fluorinated nitro aromatic sulfonamide derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, identified by its CAS number 61324-91-2, represents a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The structural features of 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide include a benzene ring substituted with a fluoro group at the 4-position, a nitro group at the 3-position, and a sulfonamide moiety at the 1-position. The presence of these functional groups imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, while the nitro group can serve as a pharmacophore for various biological processes.

In recent years, there has been growing interest in developing novel sulfonamide derivatives as pharmacological agents due to their diverse biological activities. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of fluorine and nitro substituents into the sulfonamide scaffold has further expanded the therapeutic potential of these compounds. For instance, fluorinated sulfonamides have shown enhanced bioavailability and prolonged half-life in vivo, making them attractive candidates for drug development.

One of the most compelling aspects of 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The structural motifs present in this compound can be modified or incorporated into larger molecules to create novel drug candidates with tailored biological profiles. Researchers have been exploring various synthetic routes to functionalize this scaffold, aiming to optimize its pharmacokinetic and pharmacodynamic properties.

The fluoro group at the 4-position of the benzene ring plays a crucial role in modulating the electronic properties of the molecule. Fluorine is an electronegative atom that can influence hydrogen bonding interactions and lipophilicity, thereby affecting how the compound interacts with biological targets such as enzymes and receptors. Additionally, the nitro group at the 3-position introduces a strong electron-withdrawing effect, which can further fine-tune the reactivity and binding characteristics of the molecule.

The sulfonamide moiety at the 1-position is another key feature that contributes to the biological activity of 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide. Sulfonamides are known for their ability to form stable hydrogen bonds with biomolecules, which enhances their binding affinity. Furthermore, sulfonamides can act as scaffolds for covalent inhibition of target enzymes, providing a mechanism for potent and selective drug action.

Recent studies have highlighted the potential applications of 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide in various therapeutic areas. For example, researchers have investigated its activity against bacterial pathogens that exhibit resistance to conventional antibiotics. The combination of fluoro and nitro substituents may confer enhanced antibacterial properties by disrupting essential bacterial processes such as DNA replication or metabolic pathways.

In addition to its antimicrobial potential, 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide has shown promise in anticancer research. The structural features of this compound can be leveraged to develop inhibitors targeting specific oncogenic pathways. Preclinical studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells by interfering with key signaling molecules involved in cell proliferation and survival.

The synthesis of 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic strategies include nucleophilic aromatic substitution reactions to introduce the fluoro group and nitration reactions to install the nitro group. The sulfonamide functionality is typically introduced through reactions involving sulfonyl chlorides or sulfonyl azides with amines.

The chemical stability of 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide is another critical consideration in its development as a pharmaceutical agent. Fluorinated compounds often exhibit improved stability under physiological conditions, which can lead to better drug efficacy and reduced dosing frequency. However, factors such as pH sensitivity and hydrolysis must be carefully evaluated during formulation development to ensure long-term stability.

In conclusion,4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS No. 61324-91-2) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new applications for this compound,4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide is poised to play a significant role in future drug discovery efforts.

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